3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chloro, fluorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Introduction of Substituents: The chloro, fluorophenyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.
Radical Reactions: Radical initiators and radical stabilizers are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridazine
- 3-Chloro-6-(4-bromophenyl)-4-(trifluoromethyl)pyridazine
- 3-Chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridazine
Uniqueness
3-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. The trifluoromethyl group also contributes to its distinct characteristics, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C11H5ClF4N2 |
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Molecular Weight |
276.62 g/mol |
IUPAC Name |
3-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H5ClF4N2/c12-10-8(11(14,15)16)5-9(17-18-10)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
DLRJSQOPOBQYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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